Cas no 2228093-67-0 (2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid)

2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2228093-67-0
- EN300-1815537
- 2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid
-
- インチ: 1S/C8H15NO4/c1-2-8(3-13-4-8)6(10)5(9)7(11)12/h5-6,10H,2-4,9H2,1H3,(H,11,12)
- InChIKey: ZWBIVNRTRCNXIH-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC)(C1)C(C(C(=O)O)N)O
計算された属性
- せいみつぶんしりょう: 189.10010796g/mol
- どういたいしつりょう: 189.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- トポロジー分子極性表面積: 92.8Ų
2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815537-0.1g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 0.1g |
$1031.0 | 2023-06-01 | ||
Enamine | EN300-1815537-0.5g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 0.5g |
$1124.0 | 2023-06-01 | ||
Enamine | EN300-1815537-2.5g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 2.5g |
$2295.0 | 2023-06-01 | ||
Enamine | EN300-1815537-0.05g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 0.05g |
$983.0 | 2023-06-01 | ||
Enamine | EN300-1815537-0.25g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 0.25g |
$1078.0 | 2023-06-01 | ||
Enamine | EN300-1815537-10.0g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1815537-1.0g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1815537-5.0g |
2-amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid |
2228093-67-0 | 5g |
$3396.0 | 2023-06-01 |
2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acid 関連文献
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2-Amino-3-(3-ethyloxetan-3-yl)-3-hydroxypropanoic acidに関する追加情報
2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2228093-67-0, known as 2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of propanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the third carbon, which is further substituted with an ethyloxetane ring. The unique structure of this compound makes it a valuable subject for research, particularly in drug discovery and development.
Recent studies have highlighted the potential of 2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid as a precursor for the synthesis of bioactive molecules. Its structure allows for various functional groups to be introduced, enabling researchers to explore its applications in treating a wide range of diseases, including neurodegenerative disorders and cancer. The presence of the oxetane ring adds complexity to the molecule, potentially enhancing its pharmacokinetic properties such as bioavailability and stability.
One of the key areas of research on this compound involves its role in peptide synthesis. The amino group at the second carbon can act as a nucleophile, facilitating reactions with carboxylic acids or their derivatives to form amides or esters. This property makes it an ideal building block for constructing larger peptide chains, which are essential in drug design. Moreover, the hydroxyl group at the third carbon can be oxidized to form a ketone or further functionalized to introduce additional reactivity, expanding its versatility in chemical transformations.
The synthesis of 2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid involves a multi-step process that typically begins with the preparation of the oxetane ring. This is often achieved through ring-closing reactions using appropriate starting materials such as glycidols or epoxides. Subsequent steps involve introducing the amino and hydroxyl groups through nucleophilic substitutions or reductions, depending on the desired stereochemistry and functionality.
Another intriguing aspect of this compound is its potential as a chiral auxiliary in asymmetric synthesis. The oxetane ring can serve as a chiral center, enabling the formation of enantiomerically enriched products when used in conjunction with chiral catalysts or reagents. This capability is particularly valuable in the pharmaceutical industry, where stereochemistry plays a critical role in determining drug efficacy and safety.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of 2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid. Quantum mechanical calculations have revealed that the amino group significantly influences the molecule's electron distribution, making it more nucleophilic and reactive towards electrophilic species. This insight has been instrumental in designing more efficient synthetic routes and optimizing reaction conditions.
In terms of biological activity, preliminary studies suggest that 2-Amino-3-(3-Ethyloxetan-3-yl)-3-Hydroxypropanoic Acid exhibits moderate inhibitory effects against certain enzymes associated with inflammatory processes. These findings underscore its potential as a lead compound for developing anti-inflammatory agents. However, further research is required to fully understand its mechanism of action and to assess its toxicity profile.
The structural uniqueness of this compound also makes it an attractive candidate for exploring novel drug delivery systems. Its ability to form stable complexes with various polymers or nanoparticles could enhance drug solubility and targeted delivery, addressing some of the challenges faced in modern medicine.
In conclusion, 2-Amino-3-(3-Ethyloxetan-3-y1)-
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